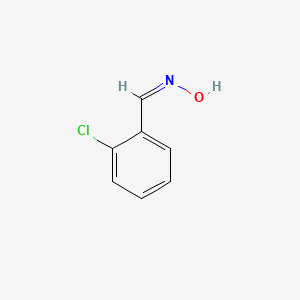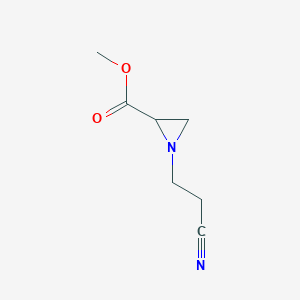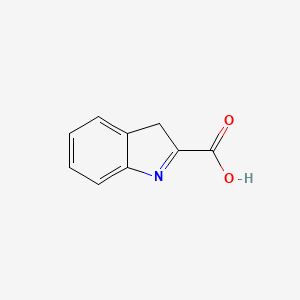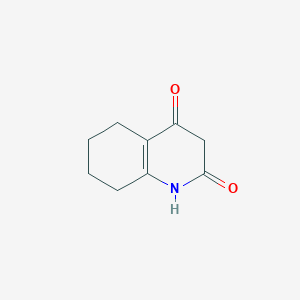![molecular formula C6H6N4O2 B11917926 3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione CAS No. 28668-19-1](/img/structure/B11917926.png)
3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. This particular compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of a formimidate derivative with hydrazine hydrate in ethanol . This reaction forms the pyrazolopyrimidine core, which can then be further modified to introduce the methyl group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions can be facilitated using reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyrazolopyrimidine core.
Aplicaciones Científicas De Investigación
3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a triazole ring fused to the pyrazolopyrimidine core.
Thioglycoside derivatives of pyrazolopyrimidine: These compounds have been designed and synthesized as novel CDK2 inhibitors.
Uniqueness
3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione is unique due to its specific substitution pattern and the presence of a methyl group at the 3-position. This structural feature can influence its biological activity and make it distinct from other pyrazolopyrimidine derivatives.
Propiedades
Número CAS |
28668-19-1 |
|---|---|
Fórmula molecular |
C6H6N4O2 |
Peso molecular |
166.14 g/mol |
Nombre IUPAC |
3-methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H6N4O2/c1-2-3-4(10-9-2)5(11)8-6(12)7-3/h1H3,(H,9,10)(H2,7,8,11,12) |
Clave InChI |
PGSUDFAXDCCGPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NN1)C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Imidazo[1,2-a]pyridin-8-yl)ethanone](/img/structure/B11917862.png)
![2H-Oxazolo[4,5-g]indazole](/img/structure/B11917863.png)
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11917867.png)




![2-Methylimidazo[1,2-a]pyridine-3,8-diol](/img/structure/B11917888.png)






